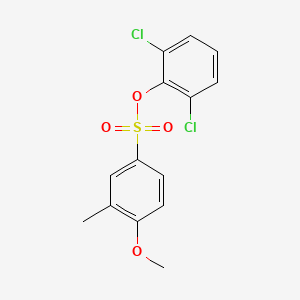![molecular formula C21H23ClN2O B4754849 4-tert-butyl-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4754849.png)
4-tert-butyl-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide
Vue d'ensemble
Description
4-tert-butyl-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. This compound is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling.
Mécanisme D'action
4-tert-butyl-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide is a highly selective inhibitor of BTK, which is a key component of B-cell receptor signaling. BTK plays a crucial role in the survival and proliferation of B-cells, which are often overactive in various types of cancer. By inhibiting BTK, 4-tert-butyl-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide can disrupt B-cell receptor signaling and induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
4-tert-butyl-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide has been shown to have potent inhibitory effects on BTK activity in both in vitro and in vivo studies. It has also been shown to inhibit the proliferation and survival of cancer cells, as well as induce apoptosis. 4-tert-butyl-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for clinical development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-tert-butyl-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide is its high selectivity for BTK, which minimizes off-target effects and reduces toxicity. Another advantage is its good pharmacokinetic properties, which make it suitable for oral administration and allow for convenient dosing. However, one limitation of 4-tert-butyl-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide is its relatively low solubility, which can make it difficult to formulate for in vivo studies.
Orientations Futures
There are several future directions for the development of 4-tert-butyl-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide. One direction is the clinical development of this compound for the treatment of various types of cancer, including CLL and NHL. Another direction is the investigation of 4-tert-butyl-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, further studies are needed to elucidate the optimal dosing and treatment regimens for 4-tert-butyl-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide, as well as its potential use in other diseases beyond cancer.
Applications De Recherche Scientifique
4-tert-butyl-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide has been extensively studied for its potential use in the treatment of various types of cancer, including B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In preclinical studies, 4-tert-butyl-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide has shown promising results in inhibiting the growth and survival of cancer cells. It has also shown synergistic effects when used in combination with other cancer therapies, such as chemotherapy and immunotherapy.
Propriétés
IUPAC Name |
4-tert-butyl-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O/c1-21(2,3)16-6-4-14(5-7-16)20(25)23-11-10-15-13-24-19-9-8-17(22)12-18(15)19/h4-9,12-13,24H,10-11H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZJRZFKWGCOKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4754769.png)
![(4-chloro-2-methylphenyl)[1-(3-isoxazolylmethyl)-3-piperidinyl]methanone](/img/structure/B4754776.png)
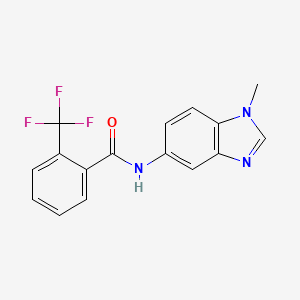
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4,5-dimethyl-2-thiophenecarboxamide](/img/structure/B4754814.png)
![2-bromo-N-({[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4754816.png)
![4-({5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine](/img/structure/B4754820.png)

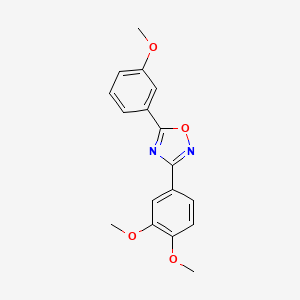
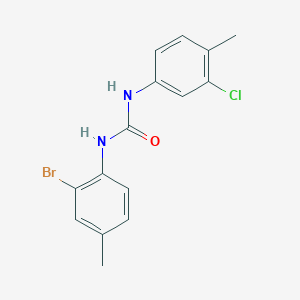
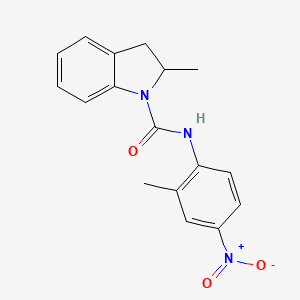
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4754846.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-[3-(methylthio)phenyl]thiourea](/img/structure/B4754848.png)
![4-methoxy-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide](/img/structure/B4754857.png)
